molecular formula C10H12N2O4S B2688086 1-(Pyridin-3-ylsulfonyl)pyrrolidine-3-carboxylic acid CAS No. 1275879-96-3

1-(Pyridin-3-ylsulfonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B2688086
CAS No.: 1275879-96-3
M. Wt: 256.28
InChI Key: CUBNSDANWYAEOG-UHFFFAOYSA-N
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Description

1-(Pyridin-3-ylsulfonyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with a pyridin-3-ylsulfonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-ylsulfonyl)pyrrolidine-3-carboxylic acid typically involves the reaction of pyrrolidine with pyridine-3-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-ylsulfonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the sulfonyl group to a sulfide or thiol group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfides or thiols.

Scientific Research Applications

1-(Pyridin-3-ylsulfonyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-ylsulfonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity .

Comparison with Similar Compounds

Uniqueness: 1-(Pyridin-3-ylsulfonyl)pyrrolidine-3-carboxylic acid is unique due to the presence of both a sulfonyl group and a carboxylic acid group, which provide distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields of research and industry.

Properties

IUPAC Name

1-pyridin-3-ylsulfonylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S/c13-10(14)8-3-5-12(7-8)17(15,16)9-2-1-4-11-6-9/h1-2,4,6,8H,3,5,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBNSDANWYAEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)S(=O)(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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